
5-(Hydroxymethyl)-2-methylcyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-2-methylcyclohexanol is an organic compound characterized by a cyclohexane ring substituted with a hydroxymethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-methylcyclohexanol can be achieved through several methods:
-
Reduction of 5-(Formyl)-2-methylcyclohexanol: : This method involves the reduction of 5-(formyl)-2-methylcyclohexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under mild conditions.
-
Hydroformylation of 2-Methylcyclohexene: : Another approach is the hydroformylation of 2-methylcyclohexene using a rhodium-based catalyst in the presence of carbon monoxide (CO) and hydrogen (H2). This reaction introduces a formyl group at the allylic position, which can subsequently be reduced to a hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound often involves the hydroformylation route due to its scalability and efficiency. The process is typically carried out in large reactors under controlled temperature and pressure conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 5-(Hydroxymethyl)-2-methylcyclohexanol can undergo oxidation reactions to form 5-(Formyl)-2-methylcyclohexanol or 5-(Carboxyl)-2-methylcyclohexanol. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be further reduced to 5-(Hydroxymethyl)-2-methylcyclohexane using strong reducing agents like LiAlH4.
-
Substitution: : The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxymethyl group to a chloromethyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in ethanol, LiAlH4 in THF.
Substitution: SOCl2 in dichloromethane (DCM).
Major Products
Oxidation: 5-(Formyl)-2-methylcyclohexanol, 5-(Carboxyl)-2-methylcyclohexanol.
Reduction: 5-(Hydroxymethyl)-2-methylcyclohexane.
Substitution: 5-(Chloromethyl)-2-methylcyclohexanol.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(Hydroxymethyl)-2-methylcyclohexanol serves as a versatile intermediate for the preparation of various cyclohexane derivatives. Its functional groups allow for further modifications, making it valuable in the synthesis of complex molecules.
Biology
The compound has potential applications in the development of bioactive molecules. Its structural similarity to certain natural products makes it a candidate for the synthesis of analogs with potential biological activity.
Medicine
In medicinal chemistry, this compound can be used as a building block for the synthesis of pharmaceutical compounds. Its derivatives may exhibit therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and resins. Its hydroxymethyl group can participate in polymerization reactions, leading to materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2-methylcyclohexanol depends on its specific application. In chemical reactions, the hydroxymethyl group can act as a nucleophile or electrophile, participating in various transformations. In biological systems, its mechanism of action would depend on its interaction with molecular targets, such as enzymes or receptors, potentially affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)-2-furaldehyde:
2-Methylcyclohexanol: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
5-(Chloromethyl)-2-methylcyclohexanol: Similar structure but with a chloromethyl group instead of a hydroxymethyl group.
Uniqueness
5-(Hydroxymethyl)-2-methylcyclohexanol is unique due to the presence of both a hydroxymethyl and a methyl group on the cyclohexane ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-6-2-3-7(5-9)4-8(6)10/h6-10H,2-5H2,1H3 |
InChI Key |
OCKZBMPLEYUMNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


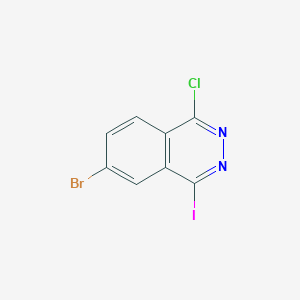
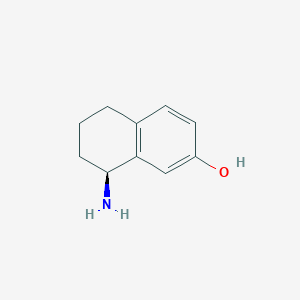
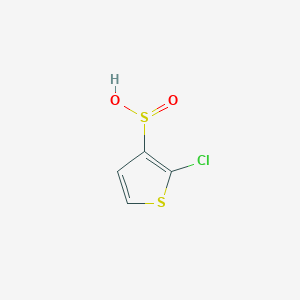
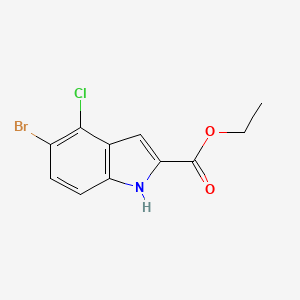
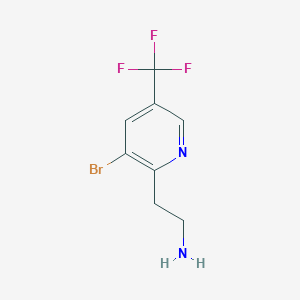

![(S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate](/img/structure/B13107107.png)
![7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one](/img/structure/B13107111.png)
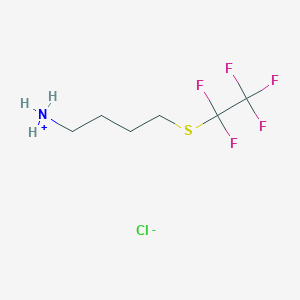
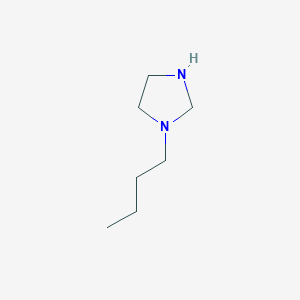
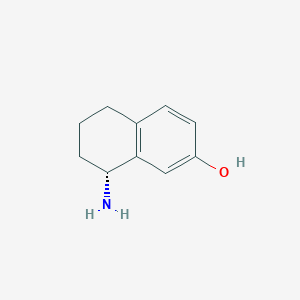
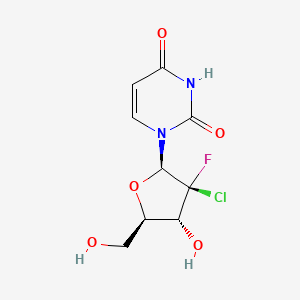
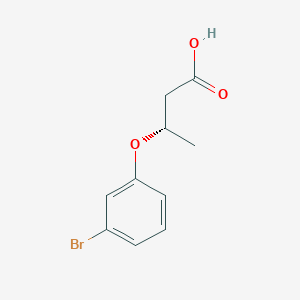
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13107150.png)
